molecular formula C15H13FN2OS B4771168 2-(4-ethyl-5-methyl-3-thienyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole

2-(4-ethyl-5-methyl-3-thienyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole

Cat. No. B4771168
M. Wt: 288.3 g/mol
InChI Key: AQFPLLMSXBYVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-5-methyl-3-thienyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has been studied extensively due to its potential applications in various fields of science. This compound is also known as EMT, and it has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of EMT is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA receptors are involved in the regulation of neurotransmitter release, and their modulation can lead to changes in neuronal activity. EMT has been shown to enhance the activity of GABA receptors, which may explain its effects on cancer cells, inflammation, and microbial growth.
Biochemical and Physiological Effects:
EMT has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the inhibition of microbial growth. These effects are believed to be mediated by the modulation of GABA receptors, which are involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

EMT has several advantages for lab experiments, including its high purity, good solubility, and low toxicity. However, it also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of EMT, including the development of new synthetic methods, the investigation of its potential applications in materials science, and the elucidation of its mechanism of action. EMT has shown promising results in various fields of science, and further research is needed to fully understand its potential. Additionally, the development of new derivatives of EMT may lead to the discovery of new compounds with improved properties and applications.

Scientific Research Applications

EMT has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, EMT has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In pharmacology, EMT has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release. In materials science, EMT has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

2-(4-ethyl-5-methylthiophen-3-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c1-3-12-9(2)20-8-13(12)15-18-17-14(19-15)10-5-4-6-11(16)7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFPLLMSXBYVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C2=NN=C(O2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-ethyl-5-methyl-3-thienyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole
Reactant of Route 2
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2-(4-ethyl-5-methyl-3-thienyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole
Reactant of Route 3
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2-(4-ethyl-5-methyl-3-thienyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(4-ethyl-5-methyl-3-thienyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(4-ethyl-5-methyl-3-thienyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(4-ethyl-5-methyl-3-thienyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole

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